molecular formula C10H10N2O5 B11871045 Methyl (4-acetyl-3-nitrophenyl)carbamate CAS No. 1329171-70-1

Methyl (4-acetyl-3-nitrophenyl)carbamate

Cat. No.: B11871045
CAS No.: 1329171-70-1
M. Wt: 238.20 g/mol
InChI Key: XOIUHNSDCPXIAQ-UHFFFAOYSA-N
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Description

Methyl (4-acetyl-3-nitrophenyl)carbamate is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with acetyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-acetyl-3-nitrophenyl)carbamate typically involves the reaction of 4-acetyl-3-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-acetyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed

    Oxidation: 4-acetyl-3-aminophenyl carbamate.

    Reduction: 4-(hydroxymethyl)-3-nitrophenyl carbamate.

    Substitution: N-substituted carbamates.

Scientific Research Applications

Methyl (4-acetyl-3-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-acetyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The nitro and acetyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-nitrophenyl)carbamate: Similar structure but lacks the acetyl group.

    Ethyl (4-acetyl-3-nitrophenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (4-acetyl-2-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position.

Uniqueness

Methyl (4-acetyl-3-nitrophenyl)carbamate is unique due to the specific positioning of the acetyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

1329171-70-1

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

methyl N-(4-acetyl-3-nitrophenyl)carbamate

InChI

InChI=1S/C10H10N2O5/c1-6(13)8-4-3-7(11-10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,14)

InChI Key

XOIUHNSDCPXIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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